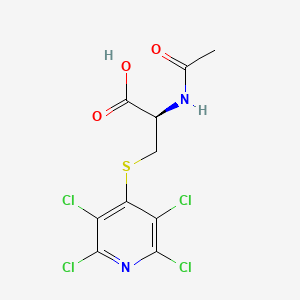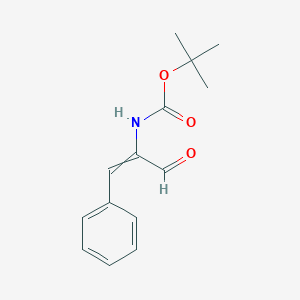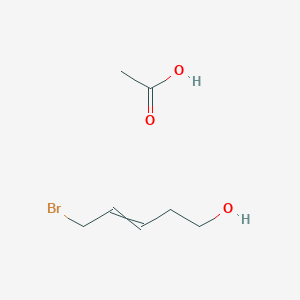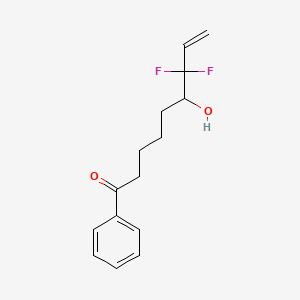
N-Acetyl-S-(2,3,5,6-tetrachloropyridin-4-yl)-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-S-(2,3,5,6-tetrachloropyridin-4-yl)-L-cysteine is a synthetic organic compound that belongs to the class of cysteine derivatives This compound is characterized by the presence of an acetyl group, a tetrachloropyridinyl moiety, and a cysteine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2,3,5,6-tetrachloropyridin-4-yl)-L-cysteine typically involves the following steps:
Acetylation of L-cysteine: L-cysteine is reacted with acetic anhydride to introduce the acetyl group.
Introduction of Tetrachloropyridinyl Moiety: The acetylated cysteine is then reacted with a tetrachloropyridine derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-S-(2,3,5,6-tetrachloropyridin-4-yl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfides or sulfoxides.
Reduction: The tetrachloropyridinyl moiety can be reduced under specific conditions.
Substitution: The chlorine atoms in the tetrachloropyridinyl moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfoxides, or sulfones.
Reduction: Partially or fully reduced tetrachloropyridinyl derivatives.
Substitution: Various substituted pyridinyl-cysteine derivatives.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic applications due to its unique chemical properties.
Industry: Use in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism by which N-Acetyl-S-(2,3,5,6-tetrachloropyridin-4-yl)-L-cysteine exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-cysteine: A well-known antioxidant and mucolytic agent.
S-(2,3,5,6-Tetrachloropyridin-4-yl)-L-cysteine: A related compound without the acetyl group.
Uniqueness
N-Acetyl-S-(2,3,5,6-tetrachloropyridin-4-yl)-L-cysteine is unique due to the combination of the acetyl group and the tetrachloropyridinyl moiety, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
190327-56-1 |
|---|---|
Formule moléculaire |
C10H8Cl4N2O3S |
Poids moléculaire |
378.1 g/mol |
Nom IUPAC |
(2R)-2-acetamido-3-(2,3,5,6-tetrachloropyridin-4-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C10H8Cl4N2O3S/c1-3(17)15-4(10(18)19)2-20-7-5(11)8(13)16-9(14)6(7)12/h4H,2H2,1H3,(H,15,17)(H,18,19)/t4-/m0/s1 |
Clé InChI |
MIGITSNMRJEYIE-BYPYZUCNSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CSC1=C(C(=NC(=C1Cl)Cl)Cl)Cl)C(=O)O |
SMILES canonique |
CC(=O)NC(CSC1=C(C(=NC(=C1Cl)Cl)Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


acetamido}benzoic acid](/img/structure/B12553164.png)



![1-Propanone, 1-[4-methyl-2-(2-pyridinyl)phenyl]-](/img/structure/B12553169.png)
![Methanone, [(2S,3R)-3-methyloxiranyl]phenyl-](/img/structure/B12553172.png)

![3-[2-(3-Methyl-4-nitro-1,2-oxazol-5(2H)-ylidene)ethylidene]-2-phenyl-3H-indole](/img/structure/B12553181.png)
![N-[1-[ethenyl(formyl)amino]ethyl]formamide](/img/structure/B12553190.png)
![Dimethylbis[2-methyl-4,6-di(propan-2-yl)-1H-inden-1-yl]silane](/img/structure/B12553216.png)

![4-[(2,2,2-Trichloroethanimidoyl)oxy]but-2-en-1-yl acetate](/img/structure/B12553231.png)


